molecular formula C8H2Cl8 B14686289 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene CAS No. 25641-94-5

1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene

Katalognummer: B14686289
CAS-Nummer: 25641-94-5
Molekulargewicht: 381.7 g/mol
InChI-Schlüssel: OHSMSLWDTUCEIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C8H4Cl6. It is known for its high chlorine content and unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4-tetrachlorobenzene in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination reaction is carefully monitored to prevent over-chlorination and ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated benzene derivatives, chlorinated benzoic acids, and other related compounds depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. It can also form reactive intermediates that interact with biological macromolecules, leading to potential toxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrachlorobenzene: A less chlorinated analog with similar chemical properties but lower reactivity.

    1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene: Another chlorinated benzene derivative with different substitution patterns.

    1,4-Bis(dichloromethyl)benzene: A compound with fewer chlorine atoms and different reactivity

Uniqueness

Its structure allows for multiple substitution and reaction pathways, making it a versatile compound for research and industrial use .

Eigenschaften

CAS-Nummer

25641-94-5

Molekularformel

C8H2Cl8

Molekulargewicht

381.7 g/mol

IUPAC-Name

1,2,3,4-tetrachloro-5,6-bis(dichloromethyl)benzene

InChI

InChI=1S/C8H2Cl8/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h7-8H

InChI-Schlüssel

OHSMSLWDTUCEIP-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(Cl)Cl)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.